molecular formula C5H10ClF2N B6159371 (3S,5S)-3,5-difluoropiperidine hydrochloride, trans CAS No. 2742623-56-7

(3S,5S)-3,5-difluoropiperidine hydrochloride, trans

Cat. No.: B6159371
CAS No.: 2742623-56-7
M. Wt: 157.6
InChI Key:
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Description

(3S,5S)-3,5-difluoropiperidine hydrochloride, trans is a chemical compound widely used in scientific research and applications. It is a derivative of piperidine, a six-membered heterocyclic amine, which is a significant building block in organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-difluoropiperidine hydrochloride, trans typically involves the difluorination of piperidine derivatives. One common method includes the use of phenylsilane and an iron complex as a catalyst to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-difluoropiperidine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated piperidinones.

    Reduction: It can be reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like phenylsilane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various difluorinated piperidine derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

(3S,5S)-3,5-difluoropiperidine hydrochloride, trans has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-difluoropiperidine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-difluoropiperidine hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    trans-3,5-difluoropiperidine: A related compound without the hydrochloride group, used in similar applications.

Uniqueness

(3S,5S)-3,5-difluoropiperidine hydrochloride, trans is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2742623-56-7

Molecular Formula

C5H10ClF2N

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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